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molecular formula C6H12O3 B8799417 3,3-Bis(hydroxymethyl)-2-butanone CAS No. 6868-97-9

3,3-Bis(hydroxymethyl)-2-butanone

Cat. No. B8799417
M. Wt: 132.16 g/mol
InChI Key: CITZTYCVNHPCQL-UHFFFAOYSA-N
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Patent
US06458521B1

Procedure details

2-Butanone (216 g, 3.0 mol) and 30% formalin (600 g, 6.0 mol) were added simultaneously, but separately, to an aqueous calcium hydroxide solution (1.89 g, 0.255 mol) in a 3-liter flask during a 5-min. period. The solution was stirred vigorously for 6 hr at 10-15° C. Another portion of calcium hydroxide (0.4 g, 0.0054 mol) was added and the reaction mixture stirred another 6 hr at ambient conditions. Subsequently, the solution was filtered and neutralized with dry ice. The solution was concentrated at reduced pressure to yield a cloudy syrup containing insoluble calcium carbonate. The viscous product was dissolved in a minimum amount of ethyl acetate and filtered to remove traces of calcium carbonate, and the ethyl acetate was removed in vacuo to yield a water white liquid. The residue was slurried in 3 liters of ligroin and the mixture heated to boiling with good stirring for 10 min. The solution/suspension was allowed to cool/settle for 2 hr., after which time the ligroin was decanted from the liquid product. This procedure was repeated once more except that the solution was allowed to stand overnight in a freezer. The ligroin was decanted and the solid recovered. The 3,3-Bis(hydroxymethyl)-2-butanone was used without further purification. Analytical samples were prepared by recrystallization from chloroform and petroleum ether; m.p. 60° C.; 753 g, 95% of theoretical yield; H-NMR spectra were consistent.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
ligroin
Quantity
3 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[CH2:3][CH3:4].[CH2:6]=[O:7].[OH-:8].[Ca+2].[OH-:10].[C:11](=O)([O-])[O-].[Ca+2]>C(OCC)(=O)C>[OH:7][CH2:6][C:2]([CH2:1][OH:10])([CH3:11])[C:3](=[O:8])[CH3:4] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
216 g
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
600 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
ligroin
Quantity
3 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The solution was stirred vigorously for 6 hr at 10-15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred another 6 hr at ambient conditions
Duration
6 h
FILTRATION
Type
FILTRATION
Details
Subsequently, the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a cloudy syrup
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove traces of calcium carbonate
CUSTOM
Type
CUSTOM
Details
the ethyl acetate was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a water white liquid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
STIRRING
Type
STIRRING
Details
with good stirring for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool/settle for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
, after which time the ligroin was decanted from the liquid product
WAIT
Type
WAIT
Details
to stand overnight in a freezer
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ligroin was decanted
CUSTOM
Type
CUSTOM
Details
the solid recovered
CUSTOM
Type
CUSTOM
Details
The 3,3-Bis(hydroxymethyl)-2-butanone was used without further purification
CUSTOM
Type
CUSTOM
Details
Analytical samples were prepared by recrystallization from chloroform and petroleum ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
OCC(C(C)=O)(C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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